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molecular formula C17H18N2O2 B8738497 Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 787640-41-9

Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8738497
M. Wt: 282.34 g/mol
InChI Key: GPZJQDPDHQAGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079880B2

Procedure details

To a solution of 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester (14.70 g, 42.36 mmol) in glacial acetic acid (180 mL), add a solution of tin(II) chloride (25.0 g, 129.21 mmol) and tin(II) chloride dihydrate (19.5 g, 84.72 mmol) as a solution in 10% HCl (71 mL). Stir the resulting solution at room temperature for 24 h. TLC indicates an incomplete reaction. Add more tin(II) chloride dihydrate (49.3 g, 213.95 mmol) followed by 6M HCl (20 mL) and stir the reaction 24 h more at room temperature. TLC now shows complete reaction. Pour the reaction into a vigorously stirring solution of NaOH (135.4 g) in water (250 mL) with ice (500 mL) and EtOAc (600 mL). Stir the suspension vigorously for 10 min (pH=5) then add more NaOH (72 g) as a solution in water (100 mL). The suspension clears up on vigorous stifling for 1 h. Partition the layers (pH aq=9-10) and extract the aqueous with more EtOAc (2×600 mL). Dry the combined organics (K2CO3 and Na2SO4) and concentrate in vacuo. Dissolve the residue in methylene chloride and filter to remove residual inorganics. Remove the solvent in vacuo to give 13.38 g of 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester as an oil.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
71 mL
Type
solvent
Reaction Step Two
Quantity
49.3 g
Type
reactant
Reaction Step Three
Name
Quantity
135.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
72 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([N+:21]([O-])=O)=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Sn](Cl)Cl.O.O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)(=O)C.Cl.O.CCOC(C)=O>[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([NH2:21])=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester
Quantity
14.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
19.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
71 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
49.3 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Four
Name
Quantity
135.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting solution at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an incomplete reaction
STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
the reaction 24 h more at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
TLC now shows complete reaction
ADDITION
Type
ADDITION
Details
Pour
STIRRING
Type
STIRRING
Details
Stir the suspension vigorously for 10 min (pH=5)
Duration
10 min
WAIT
Type
WAIT
Details
The suspension clears up on vigorous stifling for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Partition the layers (pH aq=9-10)
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous with more EtOAc (2×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organics (K2CO3 and Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in methylene chloride
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove residual inorganics
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.38 g
YIELD: CALCULATEDPERCENTYIELD 111.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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